molecular formula C10H11ClO2S B1607688 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid CAS No. 254748-99-7

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid

Cat. No.: B1607688
CAS No.: 254748-99-7
M. Wt: 230.71 g/mol
InChI Key: ZSTRUEASXLQXCM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid typically involves the reaction of 4-chlorothiophenol with 2-methylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require heating to facilitate the formation of the thioether bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenylthio derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthio derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and the chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylthioacetic acid
  • 4-Chlorophenylthioacetone
  • 4-Chlorophenylthioethanol

Uniqueness

3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid is unique due to the presence of the methylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTRUEASXLQXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372314
Record name 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254748-99-7
Record name 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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